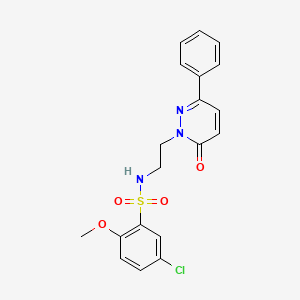

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Oxidation: : 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo oxidation at the methoxy group to form a phenol derivative.

Reduction: : The pyridazinone ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.

Substitution: : Nucleophilic substitutions at the chlorine atom can yield various derivatives by replacing the chlorine with different nucleophiles. Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles such as amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.

Biology: : Its structural framework makes it a candidate for enzyme inhibitors, potentially modulating biological pathways.

Medicine: : Investigated for its pharmacological properties, it holds promise as a lead compound for developing new drugs.

Industry: : Utilized in the development of agrochemicals and dyes, leveraging its unique reactivity and structural attributes.

Mechanism of Action: : The compound's effects are often mediated through its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known for its role in enzyme inhibition. The compound's interactions often involve binding to active sites or allosteric sites on enzymes, altering their activity and thus modulating various biochemical pathways.

類似化合物との比較

5-chloro-2-methoxybenzenesulfonamide: : Lacks the pyridazinone ring, making it less versatile in biological contexts.

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the methoxy and chlorine substitutions, potentially affecting its reactivity and specificity. The presence of the pyridazinone ring and the specific substitution pattern of 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide grants it unique chemical and biological properties not shared by these related compounds, highlighting its importance in various applications.

Need more detail or happy with this?

生物活性

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that exhibits potential biological activities owing to its unique structural features. This compound contains a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Functional Groups

- Chloro group : Enhances lipophilicity and affects biological activity.

- Methoxy group : May influence the solubility and interaction with biological targets.

- Pyridazinone moiety : Imparts specific biological activities, particularly in receptor interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL for certain derivatives . The presence of the pyridazine ring in this compound may enhance its antimicrobial efficacy due to increased binding affinity to bacterial enzymes.

2. Anti-inflammatory Activity

Sulfonamides are well-documented for their anti-inflammatory properties. In vivo studies have demonstrated that related compounds can significantly inhibit carrageenan-induced paw edema in rats, achieving up to 94.69% inhibition at specific dosages . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase enzymes or modulation of pro-inflammatory cytokines.

3. Anticancer Potential

Compounds with similar structural features have been investigated for anticancer activities, often targeting specific pathways involved in tumor growth and proliferation. The pyridazine moiety has been associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological receptors. These studies reveal that the compound shows significant binding affinity towards formyl peptide receptors, which are implicated in inflammatory responses and immune regulation. Key residues involved in receptor activation have been identified, suggesting a potential pathway for therapeutic application.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-chloro-2-methoxybenzenesulfonamide | Lacks pyridazine ring | Moderate antimicrobial activity |

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Lacks methoxy and chlorine substitutions | Reduced reactivity and specificity |

The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to its analogs.

特性

IUPAC Name |

5-chloro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHBHRUAIXCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。